Product packaging for 9,10-Dihydroxy-12,13-epoxyoctadecanoate(Cat. No.:)

9,10-Dihydroxy-12,13-epoxyoctadecanoate

Cat. No.: B1247671
M. Wt: 330.5 g/mol
InChI Key: ZOMBDDWLMOSVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Specialized Biological Systems and Biochemical Pathways

A primary area where 9,10-Dihydroxy-12,13-epoxyoctadecanoate demonstrates significant biological relevance is in plant defense mechanisms. Oxylipins, as a class, are central to how plants respond to stresses such as pathogen attacks and wounding. nih.gov Research has shown that various oxylipins can directly inhibit the growth of microbial pathogens. nih.gov While direct antimicrobial data for this compound is part of ongoing research, its structural similarity to other antifungal oxylipins suggests a potential role in fending off microbial threats. smolecule.com

The biochemical journey to this compound begins with linoleic acid, an essential fatty acid. This precursor undergoes a series of enzymatic reactions, including epoxidation and hydroxylation, catalyzed by enzymes such as lipoxygenases and cytochrome P450s. nih.gov This positions the compound as a downstream product in the linoleic acid metabolic pathway, a critical cascade for the production of signaling molecules.

In mammalian systems, there is growing interest in the role of similar oxidized linoleic acid metabolites in the formation and maintenance of the epidermal skin barrier. nih.gov Specific hydroxy-epoxy derivatives of linoleic acid are thought to be crucial for the structural integrity of the skin. nih.gov

Current Research Trajectories and Open Questions

The scientific community is actively investigating several aspects of this compound, with research branching into its potential therapeutic applications and fundamental biological functions. Preliminary studies have suggested that this compound may possess antioxidant and anti-inflammatory properties. smolecule.com Furthermore, some research has pointed towards potential anticancer activities, with studies indicating an ability to inhibit the growth of certain cancer cell lines.

Despite these promising avenues, a number of open questions remain, forming the basis of current research trajectories:

Precise Mechanism of Action: How exactly does this compound exert its biological effects at the molecular level? Identifying its specific protein targets and signaling pathways is a key area of investigation.

Stereochemistry and Biological Activity: The molecule has multiple chiral centers, meaning different stereoisomers exist. A significant unanswered question is how the specific three-dimensional arrangement of its atoms influences its biological function.

Full Spectrum of Biological Roles: What are the other physiological and pathophysiological processes in which this compound is involved? Its presence in various biological systems suggests that its functions may be more widespread than currently understood.

Biosynthetic and Degradative Pathways: While its origin from linoleic acid is known, the precise enzymatic steps and regulatory mechanisms governing its synthesis and breakdown in different organisms are still being elucidated.

Interdisciplinary Research Landscape and Methodological Convergence

The study of this compound is a prime example of methodological convergence, where techniques from various scientific disciplines are integrated to gain a comprehensive understanding.

Lipidomics and Mass Spectrometry: The field of lipidomics, which focuses on the large-scale study of lipids, has been instrumental in the detection and quantification of this compound in complex biological samples. nih.govresearchgate.net Advances in mass spectrometry, particularly high-resolution mass spectrometry, have been critical for the structural elucidation and sensitive detection of oxidized lipids like the one . nih.govnih.gov These techniques allow researchers to map the presence and abundance of this and related compounds in tissues and cells.

Chemical Synthesis and Analysis: Organic chemists play a crucial role in developing methods for the synthesis of this compound and its various stereoisomers. This allows for the production of pure standards for biological testing and the development of analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are vital for confirming the chemical structure and stereochemistry of the synthesized molecules.

Computational Biology: Computational approaches are being increasingly used to predict the potential interactions of this compound with proteins and to model its behavior in biological membranes. These in silico methods help to generate hypotheses that can then be tested experimentally.

The collaborative efforts of biochemists, plant scientists, medicinal chemists, and analytical chemists are essential for piecing together the puzzle of this multifaceted molecule. This interdisciplinary landscape is paving the way for a deeper understanding of its role in health and disease.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₃₄O₅ nih.gov
Molecular Weight330.46 g/mol nih.gov
IUPAC Name9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid nih.gov
ClassificationHydroxy fatty acid, Octadecanoid nih.gov

Table 2: Key Research Areas and Methodologies

Research AreaKey MethodologiesDisciplines Involved
Biological Activity ScreeningCell-based assays, Enzyme inhibition assaysMolecular Biology, Pharmacology
Structural ElucidationMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Analytical Chemistry
Biosynthesis and MetabolismLipidomics, Isotope tracingBiochemistry, Plant Science
Therapeutic PotentialIn vivo disease modelsMedicinal Chemistry, Pathology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O5 B1247671 9,10-Dihydroxy-12,13-epoxyoctadecanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)

InChI Key

ZOMBDDWLMOSVKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O

Origin of Product

United States

Occurrence and Natural Distribution of 9,10 Dihydroxy 12,13 Epoxyoctadecanoate

Identification in Diverse Biological Sources

The natural occurrence of 9,10-Dihydroxy-12,13-epoxyoctadecanoate is not extensively documented, with much of the available information pertaining to structurally related oxylipins. However, the enzymatic machinery and precursor molecules necessary for its formation are widespread in nature, suggesting its potential presence in a variety of organisms.

Plant Metabolomes and Agricultural Systems

While direct identification of this compound in plants is not explicitly reported in the reviewed literature, the formation of similar oxidized fatty acids, known as oxylipins, is a well-established aspect of plant biochemistry. nih.govresearchgate.net Plants produce a diverse array of oxylipins from polyunsaturated fatty acids, such as linoleic acid, through the action of various enzymes including lipoxygenases and cytochrome P450s. nih.gov These compounds are known to be involved in signaling pathways related to stress responses. nih.govoup.com

For instance, the biosynthesis of a related compound, cis-9,10-epoxyoctadecanoic acid, has been observed in rust-infected wheat plants, highlighting the potential for the formation of such epoxy fatty acids in agricultural systems, particularly under conditions of biotic stress. The production of various vegetable oil-based epoxy resins further underscores the presence of epoxidized fatty acids in plant-derived materials. researchgate.netmdpi.comyoutube.com

Table 1: Examples of Related Oxylipins Found in Plants

Oxylipin TypePrecursor Fatty AcidBiological Context
Jasmonic acidLinolenic acidStress signaling, defense
12-oxo-phytodienoic acid (OPDA)Linolenic acidStress signaling, defense
Vernolic acid (12,13-epoxy-cis-9-octadecenoic acid)Linoleic acidSeed oils of certain plants
PhytoprostanesLinolenic acidNon-enzymatic, stress response

Microbial and Entomological Contexts

The metabolic machinery for producing and processing epoxy fatty acids exists in both microbes and insects. The gut microbiota, for example, has been shown to play a significant role in the metabolism of host-derived fatty acid epoxides, converting them into their corresponding diols. nih.gov This suggests a potential environment for the formation or modification of compounds like this compound. While some microbes are engineered for the production of fatty acid-derived chemicals, the natural synthesis of this specific compound by microorganisms is not well-documented. frontiersin.orgnih.gov

In insects, epoxide hydrolases are crucial for metabolizing xenobiotic epoxides from their diet and for regulating endogenous signaling molecules. nih.gov Studies on various insect species, including Anopheles gambiae and Culex quinquefasciatus, have demonstrated the presence of epoxide hydrolase activity on epoxy fatty acids. nih.govnih.gov Insects can synthesize fatty acids or obtain them from their food sources, and the presence of enzymes that can act on epoxides suggests that compounds like this compound could be present as metabolic products. mdpi.commdpi.com

Presence as an Endogenous Metabolite in Mammalian Systems (Contextual)

In mammalian systems, the metabolism of polyunsaturated fatty acids via cytochrome P450 enzymes and soluble epoxide hydrolases is a well-established pathway that leads to the formation of various epoxy and dihydroxy fatty acids. wikipedia.orgnih.gov These molecules act as important signaling molecules in various physiological processes. While direct evidence for the endogenous presence of this compound is scarce, the metabolism of linoleic acid can produce related oxidized metabolites (OXLAMs). escholarship.org The soluble epoxide hydrolase (sEH) is known to metabolize epoxides of linoleic acid, such as vernolic acid and coronaric acid, into their corresponding diols. wikipedia.org This points to the potential for the formation of dihydroxy-epoxy structures within mammalian tissues. A related compound, 9,10-12,13-Diepoxyoctadecanoate, has been reported in Bos taurus.

Dynamic Changes in Biological Matrices under Specific Conditions

The levels of oxylipins in biological systems are not static and can change significantly in response to various stimuli, particularly stress. nih.govresearchgate.net In plants, the accumulation of oxidized fatty acids is a hallmark of the response to wounding, pathogen infection, and other environmental challenges. nih.govoup.com This dynamic change is a key aspect of their role as signaling molecules that mediate defense responses. nih.govresearchgate.net For example, the levels of jasmonic acid and its precursors increase dramatically upon herbivore attack or mechanical damage. nih.govresearchgate.net It is therefore plausible that the concentration of this compound, or its precursors, would also be elevated in plants under biotic or abiotic stress. nih.govmdpi.comnih.gov

Biosynthesis and Metabolic Transformations of 9,10 Dihydroxy 12,13 Epoxyoctadecanoate

Precursor Identification and Substrate Specificity in Biosynthetic Routes

The primary precursor for the biosynthesis of 9,10-dihydroxy-12,13-epoxyoctadecanoate is linoleic acid (LA), the most abundant polyunsaturated fatty acid in the human diet. nih.gov Linoleic acid is an eighteen-carbon fatty acid with two double bonds, making it a prime substrate for various oxidative enzymes. nih.govresearchgate.net The biosynthesis of this specific metabolite is not a single reaction but a cascade of oxidative transformations.

The formation pathway involves sequential enzymatic reactions that introduce oxygen-containing functional groups onto the linoleic acid carbon chain. The process begins with the metabolism of linoleic acid into mono-epoxides, followed by hydration and further oxidation to yield the final, more complex structure. nih.gov This multi-step route highlights the substrate specificity of the involved enzymes for oxygenated intermediates derived from linoleic acid.

Enzymatic Pathways and Catalytic Mechanisms

The conversion of linoleic acid into this compound is mediated by a series of specific enzymes that catalyze epoxidation and hydroxylation reactions.

The initial and critical step in the biosynthetic pathway is the epoxidation of linoleic acid, which is primarily carried out by cytochrome P450 (CYP) epoxygenases. nih.govresearchgate.net These enzymes convert one of the double bonds of linoleic acid into an epoxide ring, yielding epoxyoctadecenoic acids (EpOMEs), such as 12,13-epoxyoctadecenoic acid, also known as leukotoxin. nih.gov

Following epoxidation, the epoxide ring can be hydrolyzed by another key enzyme, soluble epoxide hydrolase (sEH). nih.govresearchgate.net This enzyme adds a molecule of water across the epoxide, creating two adjacent hydroxyl groups, a structure known as a vicinal diol. smolecule.comresearchgate.net This step would convert an intermediate like 12,13-EpOME into 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). nih.gov The formation of the additional hydroxyl groups at the 9 and 10 positions suggests the action of other hydroxylase enzymes, potentially also from the versatile cytochrome P450 family, which are known to hydroxylate fatty acids at various positions. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Oxidized Linoleic Acid Metabolites

Enzyme Class Specific Enzyme Example Action Substrate Product
Epoxygenase Cytochrome P450 (CYP) Epoxidation Linoleic Acid Epoxyoctadecenoic Acid (EpOME) nih.gov
Hydrolase Soluble Epoxide Hydrolase (sEH) Hydrolysis Epoxyoctadecenoic Acid (EpOME) Dihydroxyoctadecenoic Acid (DiHOME) researchgate.net

| Hydroxylase | Cytochrome P450 (CYP) | Hydroxylation | Fatty Acids / Oxylipins | Hydroxy Fatty Acids nih.gov |

The structure of this compound is stereochemically complex, with four potential stereocenters located at carbons 9, 10, 12, and 13. This allows for the existence of numerous diastereomers, each with a unique three-dimensional structure. The specific stereoisomer produced in biological systems is dictated by the high degree of stereoselectivity of the enzymes involved.

Enzymatic reactions, such as those catalyzed by lipoxygenases and cytochrome P450s, are known for their precise control over the stereochemical outcome of a reaction. mdpi.com For instance, the hydrolysis of the epoxide ring by soluble epoxide hydrolase (sEH) occurs via a trans-addition of water, resulting in a specific stereoconfiguration of the resulting diol. smolecule.com This enzymatic control ensures that specific, biologically active isomers are produced from the pool of potential stereoisomers.

Integration within Core Lipid Metabolic Networks

The synthesis of this compound is not an isolated event but is deeply embedded within the broader metabolism of dietary fatty acids.

As a major dietary polyunsaturated fatty acid, linoleic acid is a central hub in lipid metabolism, feeding into several major oxidative pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov The formation of this compound represents one of many fates within the CYP-dependent pathway. genome.jp This pathway generates a diverse array of bioactive lipid mediators that are involved in cellular signaling. nih.govresearchgate.net The production of this compound is therefore directly linked to the availability of its linoleic acid precursor and the activity of the CYP and sEH enzymes. nih.gov

Table 2: Simplified Metabolic Cascade from Linoleic Acid

Metabolite Precursor Key Enzymatic Step
Epoxyoctadecenoic Acid (EpOME) Linoleic Acid CYP Epoxidation nih.gov
Dihydroxyoctadecenoic Acid (DiHOME) Epoxyoctadecenoic Acid sEH Hydrolysis researchgate.net

| This compound | Epoxidized/Hydroxylated LA Intermediate | Further Hydroxylation/Oxidation |

Once formed, this compound is subject to further metabolic processing. The epoxide ring is a chemically reactive site and is susceptible to further hydrolysis. smolecule.com This reaction would open the epoxide ring to form a trihydroxy derivative, specifically a 9,10,12,13-tetrahydroxyoctadecanoate, representing a key downstream product. Like other fatty acids, the entire molecule can be slated for degradation through pathways such as fatty acid β-oxidation. nih.gov The specific downstream metabolites produced will depend on the cellular context and the presence of subsequent processing enzymes, contributing to the diversity of oxylipin signaling molecules.

Regulation of Biosynthetic Enzymes and Pathways

The biosynthesis of this compound is intricately controlled as part of the broader linoleic acid metabolic pathway. genome.jp Regulation occurs at multiple levels, including transcriptional control of enzyme expression, hormonal signaling, and feedback from substrates and metabolites. This multi-layered regulation ensures that the production of this and other bioactive lipids is tightly matched to the cell's metabolic and signaling needs.

The metabolic pathway for polyunsaturated fatty acids (PUFAs) is primarily driven by three enzymatic routes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). nih.gov The CYP450 pathway is responsible for producing epoxy fatty acids (EpFAs), which are precursors to dihydroxy metabolites. nih.gov The regulation of the enzymes within these pathways is therefore critical to the synthesis of this compound.

Transcriptional Regulation

The expression of genes encoding the enzymes for fatty acid metabolism is a primary point of control. This is governed by several key families of transcription factors that respond to metabolic cues. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs) : This family of transcription factors is a crucial regulator of lipid synthesis. rupress.org SREBP-1c, in particular, activates the transcription of genes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govfrontiersin.org By controlling the synthesis of fatty acid precursors, SREBP-1c indirectly influences the substrate availability for the entire linoleic acid cascade. The activity of SREBPs is itself regulated by cellular sterol levels; low sterol concentrations permit their transport to the Golgi for cleavage and activation. rupress.org

Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors exist in several isoforms with distinct roles. nih.gov PPARα is generally associated with the induction of enzymes for fatty acid oxidation (catabolism), while PPARγ tends to regulate genes involved in lipogenesis. nih.gov This dual function allows PPARs to coordinate the genomic response to shifts in fatty acid concentrations, directing the metabolic flux towards either storage and synthesis or breakdown. nih.gov

Liver X Receptors (LXRs) : LXRs are another class of nuclear receptors that play a significant role in maintaining cholesterol and fatty acid homeostasis. rupress.org They function by forming heterodimers with retinoid X receptors (RXRs) to control target gene expression. rupress.org Beyond their role in lipid balance, LXRs also suppress inflammation by inhibiting pro-inflammatory transcription factors like NF-κB and inducing anti-inflammatory genes. rupress.org This provides a crucial link between metabolic state and inflammatory signaling, which can impact the expression of biosynthetic enzymes like CYPs.

Table 1: Key Transcription Factors Regulating Enzymes in the Linoleic Acid Pathway

Transcription FactorPrimary Function in Lipid MetabolismRelevance to Pathway Regulation
SREBP-1cActivates transcription of genes for fatty acid synthesis (e.g., ACC, FAS). nih.govrupress.orgfrontiersin.orgControls the de novo synthesis of fatty acid precursors.
PPARαInduces expression of genes for fatty acid oxidation. nih.govfrontiersin.orgRegulates the competing catabolic pathway, influencing substrate availability.
PPARγRegulates genes involved in lipogenesis. nih.govModulates the overall flux towards fatty acid synthesis and storage.
LXRsRegulate fatty acid homeostasis and suppress inflammation. rupress.orgLinks lipid metabolism with inflammatory status, affecting enzyme expression.

Hormonal and Metabolite-Level Regulation

The activity of biosynthetic pathways is also subject to short-term regulation by hormones and feedback from pathway intermediates. This allows for rapid adaptation to changing metabolic states, such as the transition between fed and fasted conditions. youtube.com

Hormonal Control : The choice between fatty acid synthesis (anabolism) and breakdown (catabolism) is strongly influenced by hormones like insulin (B600854) and glucagon (B607659). youtube.com In a fed state, elevated insulin levels promote the activation of key lipogenic enzymes. For instance, insulin can activate protein phosphatase enzymes that dephosphorylate and thereby activate acetyl-CoA carboxylase (ACC), the enzyme catalyzing the rate-limiting step in fatty acid synthesis. youtube.com Conversely, during a fasted state, glucagon signaling promotes catabolism. youtube.com

Metabolite Feedback Inhibition : The linoleic acid cascade is also regulated by its own products. Linoleic acid itself can act as a competitive inhibitor of cyclooxygenase (COX) enzymes. nih.gov Furthermore, 13S-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), a hydroperoxide metabolite of linoleic acid, has been shown to inhibit both COX-1 and COX-2 activities. nih.gov This suggests a feedback mechanism where the accumulation of certain oxidative products can suppress related enzymatic pathways, thereby controlling the flow of substrates. nih.gov

Pathway Competition : The enzymes responsible for desaturation and elongation of fatty acids, such as fatty acid desaturases (FADS) and elongases (ELOVL), are shared between the omega-3 and omega-6 PUFA synthesis pathways. mdpi.com This creates a competitive environment where the relative abundance of different PUFA substrates, like linoleic acid (omega-6) and α-linolenic acid (omega-3), can influence the rate and direction of metabolic flux. mdpi.com

Table 2: Hormonal and Metabolite-Level Regulators of the Linoleic Acid Pathway

RegulatorTypeMechanism of ActionEffect on Biosynthesis
InsulinHormoneActivates phosphatases that dephosphorylate and activate lipogenic enzymes like ACC. youtube.comUpregulation
GlucagonHormonePromotes catabolic pathways during fasted states. youtube.comDownregulation
13-HPODEMetaboliteInhibits COX-1 and COX-2 enzymes. nih.govFeedback Inhibition
Linoleic AcidSubstrateActs as a competitive inhibitor of COX enzymes. nih.govSubstrate-level Regulation

Mechanisms of Biological Activity of 9,10 Dihydroxy 12,13 Epoxyoctadecanoate

Cellular and Subcellular Effects

Modulation of Inflammatory Signaling Cascades (In Vitro and Ex Vivo)

In vitro studies suggest that 9,10-Dihydroxy-12,13-epoxyoctadecanoate can modulate inflammatory pathways. For instance, in porcine pulmonary artery endothelial cells, treatment with this compound has been observed to activate the transcription factor NF-κB, a key regulator of inflammation. nih.gov The hydrolyzed form of this compound, known as leukotoxin-diol (9,10-DiHOME), is found in increased levels in the plasma of patients with severe COVID-19, which is characterized by a significant inflammatory response. escholarship.org These diols are produced from their parent epoxides by soluble epoxide hydrolase (sEH) and have been implicated in the pathology of acute respiratory distress syndrome (ARDS). ersnet.org

Induction of Oxidative Stress Responses and Antioxidant Modulation

Research indicates that this compound can induce oxidative stress in certain cell types. nih.gov In an in vitro model using porcine pulmonary artery endothelial cells, treatment with the compound led to an increase in oxidative stress levels. nih.gov While the compound is noted for its antioxidant properties in some contexts, its ability to induce oxidative stress suggests a complex, context-dependent role in cellular redox balance. wikipedia.org A related oxidized metabolite of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to be a strong activator of the antioxidant response element (ARE), which requires the transcription factor Nrf2. frontiersin.org This suggests that specific oxidized linoleic acid metabolites may initiate protective responses against oxidative stress, although the direct action of this compound on the Nrf2 pathway has not been fully elucidated.

Impact on Cellular Proliferation and Apoptosis in Model Systems

The impact of this compound on cellular proliferation and apoptosis has been investigated in cancer cell lines. Studies have indicated that the compound can reduce the viability of human cancer cells, with proposed mechanisms including the induction of apoptosis and cell cycle arrest. nih.gov For example, it has been reported to induce apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, and cause cell cycle arrest in HeLa (cervical cancer) cells. nih.gov A structurally related linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid (13(S)-HODE), has also been shown to induce apoptosis and cell cycle arrest in both estrogen receptor-positive and negative breast cancer cell lines. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of this compound (Please note: The following data is based on secondary reporting and should be interpreted with caution. The primary research article was not available for direct review.)

Cell LineCancer TypeReported IC50 (µM)Mechanism of ActionSource
MCF-7Breast25Apoptosis nih.gov
HeLaCervical30Cell Cycle Arrest nih.gov
A549Lung20Induction of Apoptosis nih.gov

Immunomodulatory Interactions and Cellular Responses (In Vitro)

The immunomodulatory effects of this compound and its related compounds have been observed in vitro, particularly concerning neutrophils. The hydrolyzed form of the epoxide, 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME), has been shown to suppress the neutrophil respiratory burst, which is a key process in the immune response involving the production of reactive oxygen species to combat pathogens. nih.govnih.govresearchgate.net This suppression was observed in phorbol (B1677699) ester (PMA)-stimulated human granulocytic HL-60 cells. nih.govnih.gov Interestingly, the methyl ester form of 9,10-DiHOME was effective in inhibiting the respiratory burst, whereas the free acid form was not at the same concentration. nih.gov

Interactive Data Table: Effect of Methyl 9,10-/12,13-DiHOME on Neutrophil Respiratory Burst

CompoundConcentration (µM)Effect on PMA-induced Respiratory BurstModel SystemSource
Methyl 9,10-/12,13-DiHOME20InhibitionGranulocytic HL-60 cells nih.govnih.gov
Methyl 9,10-/12,13-DiHOME200InhibitionGranulocytic HL-60 cells nih.govnih.gov

In addition to effects on the respiratory burst, leukotoxin diols have been noted to have chemotactic activity for neutrophils. researchgate.net The influence of polyunsaturated fatty acid-derived lipid mediators on T-cell function is also an area of active research, with effects on T-cell activation, differentiation, and proliferation being reported for various metabolites. frontiersin.org

Antimicrobial and Antifungal Actions: Membrane Interactions and Lysis Mechanisms

While specific studies on the antimicrobial and antifungal actions of this compound are limited, the broader class of free fatty acids and hydroxy fatty acids are known to possess antifungal properties. The proposed mechanism of action involves the insertion of these fatty acids into the lipid bilayer of the fungal cell membrane. nih.gov This can lead to a disruption of membrane integrity, an increase in membrane fluidity, and the release of intracellular components, ultimately causing cell lysis. nih.gov Other potential antifungal mechanisms of fatty acids include the inhibition of topoisomerase I and interference with fatty acid biosynthesis. nih.gov Some hydroxy fatty acids have been shown to increase membrane permeability and the release of intracellular electrolytes and proteins in fungi. nih.gov

Identification of Molecular Targets and Ligand-Receptor Interactions

The specific molecular targets and ligand-receptor interactions for this compound have not been extensively characterized in the available scientific literature. Research into the hydrolyzed diol metabolites suggests that these compounds are biologically active and may exert their effects through various pathways. For instance, it has been proposed that the toxicity of leukotoxins is mediated by their diol metabolites, which are formed by epoxide hydrolases. nih.gov The term "leukotoxin" is also used to describe a protein toxin from the bacterium Aggregatibacter actinomycetemcomitans that targets the LFA-1 integrin on leukocytes; however, this is a distinct molecule and its receptor should not be confused with potential targets of the lipid this compound. nih.govmdpi.com Further research is required to identify the specific receptors and binding partners for this dihydroxy-epoxy fatty acid.

Intracellular Signaling Pathway Perturbations

The biological activities of this compound are intrinsically linked to its ability to modulate key intracellular signaling pathways, with a notable influence on inflammatory processes. Research has indicated that this compound can trigger oxidative stress and subsequently activate the nuclear factor-kappa B (NF-κB) signaling cascade in endothelial cells.

The activation of NF-κB, a pivotal transcription factor, plays a central role in the cellular response to stimuli such as stress and is a critical mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and induces the transcription of a wide array of genes involved in inflammation and immune responses.

An in vitro study utilizing porcine pulmonary artery endothelial cells demonstrated a concentration-dependent activation of NF-κB upon treatment with this compound, which correlated with an increase in oxidative stress levels.

Interactive Data Table: NF-κB Activation by this compound in Endothelial Cells

Treatment Concentration (µM) NF-κB Activation Level Oxidative Stress Level
60 High Increased
90 Very High Significantly Increased

Data from an in vitro study on porcine pulmonary artery endothelial cells.

While the precise upstream mechanisms of how this compound induces oxidative stress remain to be fully elucidated, it is this induction that is thought to be a primary trigger for the downstream activation of the NF-κB pathway. The broader class of epoxy fatty acids, to which this compound belongs, is known to be involved in various signaling pathways, and their metabolic products can have diverse biological effects.

Structure-Activity Relationship Studies for Biological Effects

The biological efficacy of this compound is profoundly influenced by its distinct molecular architecture. The presence of both dihydroxy and epoxide functional groups on the octadecanoate backbone creates a unique chemical entity with specific stereochemical properties that are critical for its interaction with biological targets.

The molecule possesses four potential stereocenters located at carbons 9, 10, 12, and 13. This structural complexity gives rise to multiple possible diastereomeric forms, and it is highly probable that each of these stereoisomers exhibits a unique three-dimensional conformation, leading to differential biological activities.

Although specific comparative studies on the biological effects of the various stereoisomers of this compound are not extensively documented in publicly available research, the principle that stereochemistry governs biological action is well-established for other bioactive lipids. For instance, studies on other oxidized fatty acids have demonstrated that subtle changes in the spatial arrangement of functional groups can lead to significant differences in their ability to interact with receptors and enzymes.

The positioning of the hydroxyl and epoxide groups along the fatty acid chain is also a key determinant of its biological function. These functional groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, thereby influencing protein binding and cellular uptake. smolecule.com The interplay between the hydrophilic diol and the reactive epoxide ring likely dictates the compound's partitioning into cellular membranes and its accessibility to intracellular targets.

Further research is necessary to isolate and characterize the individual stereoisomers of this compound and to conduct comparative biological assays. Such studies would provide invaluable insights into the precise structural requirements for its observed activities and would be instrumental in understanding the specific roles of the dihydroxy and epoxide moieties in its mechanism of action.

Chemical Synthesis and Derivatization Strategies for 9,10 Dihydroxy 12,13 Epoxyoctadecanoate

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity in the synthesis of 9,10-Dihydroxy-12,13-epoxyoctadecanoate is challenging because its precursor, linoleic acid, possesses two double bonds at positions 9 and 12. A common strategy involves a sequential approach: first, the selective epoxidation of the double bond at the 12,13-position, followed by the dihydroxylation of the double bond at the 9,10-position.

Total synthesis provides a powerful tool for creating specific racemic hydroxy epoxide derivatives of linoleic acid, allowing for the rapid generation of material to explore their biological roles without initially excluding any stereoisomers. nih.gov The stereochemistry of the final product is dictated by the reagents and reaction conditions used. For instance, the stereochemical relationship between 9,10-epoxy-, chlorohydroxy-, and dihydroxystearic acids has been extensively studied to understand how the configuration of the starting epoxide influences the final diol product. acs.org Acid-catalyzed hydrolysis of an epoxide, for example, typically proceeds through a mechanism that results in a trans-diol. nih.gov

Table 1: Key Synthetic Steps and Stereochemical Considerations

StepTarget TransformationKey ChallengeCommon ApproachStereochemical Outcome
Epoxidation C12=C13 double bond → 12,13-epoxideRegioselectivity over C9=C10 double bondDirected epoxidation using specific catalysts or enzymesCan be controlled to form cis or trans epoxides
Hydroxylation C9=C10 double bond → 9,10-diolStereoselectivityDihydroxylation reagents (e.g., OsO₄ for syn-dihydroxylation) or epoxide hydrolysisCan be controlled to form syn or anti diols

Chemoenzymatic Methods Utilizing Biocatalysts

Chemoenzymatic methods leverage the high selectivity of enzymes for specific steps in a synthetic pathway, offering a "greener" alternative to traditional chemical catalysis. Fungal unspecific peroxygenases (UPOs) have shown significant promise as biocatalysts for the selective epoxidation of fatty acids. These enzymes can exhibit a preference for the position of the double bond and the chain length of the fatty acid substrate.

Lipases are another class of enzymes utilized in the synthesis of epoxy fatty acids. rsc.org For example, immobilized Candida antarctica lipase (B570770) has been successfully used to catalyze the formation of an oleic acid-based epoxy monomer. rsc.org The use of biocatalysts like lipases and oxidases is advantageous due to their high selectivity and the mild reaction conditions required, which can help preserve sensitive functional groups in the molecule. smolecule.com Cytochrome P450 (CYP) enzymes are also central to the biological formation of epoxy fatty acids from polyunsaturated fatty acids like linoleic acid. nih.gov These enzymes can perform epoxidation, hydroxylation, or allylic oxidation, leading to a variety of products with distinct biological functions. nih.gov

Modifications of Epoxidation and Hydroxylation Reactions

The core reactions in the synthesis of this compound are epoxidation and hydroxylation. Various methods have been developed and modified to optimize these transformations for vegetable oils and their constituent fatty acids. mdpi.com

Epoxidation: The most common method for epoxidation involves the use of peracids, such as peroxyformic or peroxyacetic acid, generated in situ from hydrogen peroxide and a carboxylic acid. mdpi.com The efficiency of this process can be influenced by factors like temperature, catalyst concentration, and the ratio of reactants. mdpi.com For instance, in the epoxidation of fatty acid methyl esters (FAMEs), a higher yield was achieved at 70°C using a 1:1 volume ratio of formic acid to hydrogen peroxide. mdpi.com Another approach uses heteropoly acids as catalysts, which can offer a more environmentally friendly alternative to traditional acid catalysts.

Hydroxylation: Hydroxylation can be achieved through the ring-opening of the epoxide. This can be accomplished by acid-catalyzed hydrolysis using reagents like aqueous mineral acids (e.g., 1M HCl in THF) to produce diols. nih.govmdpi.com The reaction of epoxidized oils with methanol (B129727) in the presence of a catalyst like fluoroboric acid is another method, resulting in the introduction of both hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups. mdpi.com

Table 2: Comparison of Hydroxylation Methods

MethodReagentsConditionsProductsAdvantages
Acid-Catalyzed Hydrolysis Aqueous Acid (e.g., HCl, H₂SO₄)VariesDiolsDirect conversion to diols
Reaction with Methanol Methanol, Fluoroboric Acid~50°CHydroxy and Methoxy derivativesControlled addition of functional groups
Reaction with Glycols Ethylene or Diethylene Glycol, CatalystVariesPolyols with increased -OH groupsIncreases functionality for polymer synthesis

Preparation of Structurally Related Analogs for Research Probes

To investigate the biological function and mechanism of action of this compound, researchers synthesize structurally related analogs that can serve as molecular probes. nih.gov Progress in understanding the role of these oxidized lipids has been limited by the lack of available compounds. nih.gov

One strategy involves creating analogs that are resistant to metabolic inactivation. For example, analogs can be designed to resist esterification, a common metabolic process, by introducing bulky groups near the carboxylic acid moiety, such as in 2,2-dimethyl derivatives. nih.gov This traps the lipid in its free acid form, which may be crucial for its signaling activity. nih.gov Other modifications include creating analogs resistant to dehydrogenation. nih.gov

Fluorescent fatty acid analogs are another important class of research probes. thermofisher.com These are created by attaching a fluorophore, such as BODIPY or pyrene, to the fatty acid chain. thermofisher.com These probes allow for the visualization and tracking of the lipid within cells and membranes, providing insights into their metabolic pathways and interactions. thermofisher.com The synthesis of small molecule scaffolds that contain the key functional substructures, like the allylic and non-allylic epoxide motifs, also provides valuable tools for biological assays without consuming large amounts of the more complex parent lipid. nih.gov

Process Optimization and Scalability for Research Material Production

Transitioning the synthesis of this compound from a small laboratory scale to a larger production scale for research requires careful process optimization. rsc.org Key parameters that are often adjusted to improve yield and efficiency include reaction temperature, catalyst concentration, and the molar ratios of reactants. mdpi.com

For example, in the production of bio-based epoxy resins from microalgal lipids, a two-step process of transesterification followed by epoxidation was optimized. mdpi.com The yield of unsaturated fatty acid methyl esters (the precursor for epoxidation) was maximized by adjusting the catalyst dosage and solvent ratios. mdpi.com In the subsequent epoxidation step, the temperature and the ratio of formic acid to hydrogen peroxide were found to be significant factors affecting the final yield. mdpi.com The use of toxic reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in some synthetic routes can limit the potential for scaling up due to safety and environmental concerns. rsc.org Therefore, developing synthetic pathways that utilize less toxic and more sustainable reagents, such as biocatalysts, is a key goal for scalable production. rsc.org

Computational and Theoretical Studies on 9,10 Dihydroxy 12,13 Epoxyoctadecanoate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. nih.govnih.gov While specific MD simulation studies exclusively focused on 9,10-Dihydroxy-12,13-epoxyoctadecanoate are not extensively documented in publicly available literature, the methodology is well-suited to investigate its complex structure. The presence of four stereocenters at carbons 9, 10, 12, and 13 suggests the potential for numerous diastereomeric forms, each with unique three-dimensional conformations that can significantly influence its biological activity.

MD simulations can model the dynamic changes in the molecule's shape, including the rotation around single bonds and the flexibility of the fatty acid chain. This is crucial for understanding how the molecule might interact with biological targets such as enzyme active sites or cell membranes. The simulation tracks the movements of each atom over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface and the identification of stable, low-energy conformations.

Furthermore, MD simulations can be employed to study the interactions of this compound with its biological environment. For instance, simulations could model its behavior in a lipid bilayer to understand its membrane permeability and orientation, or its binding to a specific protein to elucidate the nature of the interaction forces, such as hydrogen bonds and van der Waals forces.

Table 1: Key Aspects of Molecular Dynamics Simulations for this compound Analysis

Studied AspectDescriptionPotential Insights
Conformational Flexibility Analysis of the range of shapes the molecule can adopt due to bond rotations and flexibility.Identification of predominant conformations in different environments (e.g., aqueous vs. lipid).
Intermolecular Interactions Study of how the molecule interacts with surrounding molecules like water, lipids, or proteins.Understanding of binding affinities and mechanisms with biological targets.
Solvation Effects Examination of the influence of the solvent on the molecule's structure and dynamics.Prediction of solubility and partitioning behavior between different biological compartments.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. researchgate.netresearchgate.netnih.gov These methods can be applied to this compound to predict various properties based on its electron distribution.

DFT studies on related molecules, such as the epoxidation of linoleic acid, have been performed to understand the reaction mechanisms and energy barriers involved in the formation of the epoxide ring. researchgate.net For this compound, quantum chemical calculations can be used to determine:

Electron Distribution and Molecular Orbitals: Mapping the electron density reveals regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of the molecule's ability to donate or accept electrons, respectively.

Chemical Reactivity Indices: Parameters such as electronegativity, hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

Reaction Mechanisms: The energy profiles of potential reactions, such as the opening of the epoxide ring or reactions at the hydroxyl groups, can be modeled to determine the most likely pathways and transition states. A study on the mechanism of epoxy-carboxylic acid curing reactions using DFT provides insights into the ring-opening process, which is relevant to the reactivity of the epoxide group in this compound. researchgate.net

Table 2: Predicted Electronic Properties and Reactivity Insights from Quantum Chemical Calculations

PropertyDescriptionSignificance for this compound
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally indicates higher reactivity.
Electrostatic Potential Map A visual representation of the charge distribution on the molecule's surface.Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for interaction.
Atomic Charges The calculated electrical charge on each atom in the molecule.Helps to understand the polarity of bonds and the molecule's overall dipole moment.
Reaction Energy Barriers The energy required to reach the transition state of a chemical reaction.Predicts the feasibility and rate of potential metabolic or chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally related compounds with known biological activities (e.g., anti-inflammatory or cytotoxic effects) is compiled. For instance, studies on other oxidized linoleic acid metabolites have shown various biological effects. nih.govescholarship.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR model could potentially predict its activity as, for example, an anti-inflammatory agent by comparing its calculated descriptors to those of known anti-inflammatory lipids. The presence of hydroxyl and epoxide groups would be key features captured by the descriptors.

Table 3: Key Components of a QSAR Study for Bioactivity Prediction

ComponentDescriptionExample for this compound
Dependent Variable The biological activity to be predicted.IC50 value for inhibition of an inflammatory enzyme.
Independent Variables (Descriptors) Numerical representations of molecular structure.Molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices.
Statistical Model The mathematical equation linking descriptors to activity.A linear regression equation or a more complex machine learning model.
Predicted Outcome The estimated biological activity of the new compound.A predicted IC50 value for this compound.

In Silico Prediction of Metabolic Fates and Enzyme Docking

In silico methods are increasingly used to predict the metabolic fate of compounds and to visualize their interactions with metabolic enzymes. nih.govplos.org For this compound, these computational approaches can provide hypotheses about its biotransformation in biological systems.

Metabolic Fate Prediction: The metabolism of this compound is likely to involve its functional groups: the diol and the epoxide. The epoxide ring is a key site for metabolism, often undergoing hydrolysis to a diol, a reaction catalyzed by epoxide hydrolases. nih.govcapes.gov.br In fact, the related leukotoxin is bioactivated to its toxic diol by soluble epoxide hydrolase. nih.gov Therefore, a likely metabolic product of this compound is a trihydroxyoctadecanoate. In silico metabolism prediction tools utilize databases of known metabolic reactions and algorithms to predict the likely metabolites of a given structure.

Enzyme Docking: Enzyme docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking studies could be performed with enzymes known to metabolize fatty acid epoxides, such as soluble epoxide hydrolase (sEH). wikipedia.org These studies can:

Identify the Binding Pose: Determine the most stable orientation of the compound within the enzyme's active site.

Analyze Binding Interactions: Identify the key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, and other forces.

Estimate Binding Affinity: Provide a score that estimates the strength of the interaction, which can be correlated with the enzyme's efficiency in metabolizing the substrate.

Studies on the stereochemical features of the hydrolysis of 9,10-epoxystearic acid by plant and mammalian epoxide hydrolases highlight the importance of the enzyme's active site in determining the stereochemistry of the resulting diol product. nih.gov Similar detailed docking studies on this compound could provide valuable insights into its specific metabolic pathway and the stereochemistry of its metabolites.

Table 4: In Silico Approaches for Metabolic and Enzyme Interaction Studies

Computational MethodApplication to this compoundPredicted Outcome
Metabolism Prediction Software Inputting the structure to predict potential metabolic transformations.A list of likely metabolites, such as trihydroxy derivatives.
Molecular Docking Simulating the binding of the compound to the active site of enzymes like soluble epoxide hydrolase.The binding pose, key interacting residues, and an estimated binding affinity.
Combined Approaches Using docking results to refine metabolism predictions.A more accurate prediction of the metabolic pathway and the specific enzymes involved.

Future Research Directions and Emerging Paradigms

Elucidation of Novel Biological Functions and Signaling Roles

While initial studies have pointed toward the biological activities of 9,10-Dihydroxy-12,13-epoxyoctadecanoate, a significant opportunity exists to uncover its full spectrum of functions and the signaling pathways it modulates. Research indicates the compound exhibits anti-inflammatory and potential anticancer properties. It has been associated with the modulation of inflammation pathways and can induce oxidative stress, leading to the activation of transcription factors like NF-κB in endothelial cells. Furthermore, in vitro studies have suggested it may play a role in regulating immune responses by affecting neutrophil chemotaxis and T-cell activities.

Future investigations will likely focus on:

Receptor Identification: A primary goal is to identify specific cellular receptors or binding proteins that interact directly with this compound. Understanding these initial binding events is crucial to tracing its downstream signaling effects.

Pathway Mapping: Beyond NF-κB, researchers will aim to map the broader network of signaling cascades influenced by this compound. This includes exploring its impact on pathways related to apoptosis, cell proliferation, and lipid metabolism.

Crosstalk with Other Lipids: Investigating how this compound interacts with other bioactive lipids, such as prostaglandins (B1171923) and leukotrienes, will provide a more holistic view of its role as a signaling molecule.

Context-Dependent Functions: Future studies will likely explore how its function varies between different cell types, tissues, and physiological or pathological states. Research is ongoing to determine its cellular uptake and subsequent effects on metabolism and signaling. smolecule.com

Development of Advanced Bioanalytical and Imaging Techniques

The accurate detection and quantification of this compound in complex biological matrices remain a significant challenge due to its low natural abundance and the existence of numerous structurally similar isomers. nih.govnih.govresearchgate.net Advancements in analytical chemistry are critical for progress in understanding its biological roles.

Current and emerging techniques include:

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for analyzing hydroxy fatty acids. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and fragmentation patterns to validate the presence of both epoxy and dihydroxy groups.

Chromatography: High-performance liquid chromatography (HPLC) is often used to separate the compound from complex mixtures before detection. nih.govchromatographyonline.com Gas chromatography (GC) coupled with MS is another powerful tool, though it often requires a derivatization step to make the analyte volatile. ncasi.org

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify the precise location of hydroxyl and epoxide functional groups, while Circular Dichroism (CD) can help resolve the stereochemistry of the molecule's chiral centers.

Tissue Imaging: A frontier in bioanalysis is the ability to visualize the spatial distribution of lipids directly in tissues. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry imaging are being developed to map the location of specific fatty acid isomers within a tissue section, which can provide critical insights into localized biological processes. nih.gov

Future efforts will focus on enhancing the sensitivity and specificity of these methods, developing novel derivatization strategies to improve ionization efficiency, and creating robust high-throughput platforms for large-scale lipidomics studies. nih.govchromatographyonline.com

Table 1: Bioanalytical Techniques for this compound Analysis

TechniqueApplicationKey AdvantagesReference(s)
LC-MS/MS Quantification and identification in biological fluids and tissues.High sensitivity and specificity; suitable for complex mixtures. nih.gov, nih.gov, researchgate.net
GC-MS Analysis of volatile derivatives.High chromatographic resolution. ncasi.org
HPLC-ELSD Separation and detection without requiring a chromophore.Universal detection for non-volatile compounds. nih.gov
HRMS Accurate mass measurement for formula determination.Confirms elemental composition.
NMR Spectroscopy Structural elucidation, including regiochemistry.Provides detailed structural information.
MALDI Imaging Spatial mapping of the compound within tissue sections.Visualizes distribution in a biological context. nih.gov

Optimization of Biocatalytic Production for Sustainable Research Applications

The limited commercial availability and high cost of pure this compound impede research. Chemical synthesis is often complex and can produce undesirable byproducts. Biocatalytic production, using enzymes to perform specific chemical transformations, offers a promising route for sustainable and efficient synthesis.

Future research in this area will likely involve:

Enzyme Discovery: Identifying and engineering novel enzymes, such as lipases and epoxygenases, with high selectivity for producing the desired stereoisomer of this compound. smolecule.com

Chemo-enzymatic Strategies: Combining chemical and enzymatic steps to create efficient synthetic pathways. For example, the chemo-enzymatic epoxidation of unsaturated fatty acids has been demonstrated using immobilized lipase (B570770) from Candida antarctica (Novozym 435). nih.gov

Metabolic Engineering: Genetically modifying microorganisms (e.g., yeast or bacteria) to produce the compound from simple precursors like linoleic acid. While achieving the correct regioselectivity for both epoxidation and hydroxylation is a challenge, this approach could enable large-scale, cost-effective production.

Process Optimization: Refining reaction conditions, such as solvent systems and temperature, and developing efficient downstream purification methods to maximize yield and purity.

In-depth Characterization of Structure-Activity Relationships for Targeted Research Tools

The specific arrangement of the hydroxyl and epoxy functional groups on the octadecanoate backbone is fundamental to its biological activity. smolecule.com A detailed understanding of the structure-activity relationship (SAR) is essential for designing potent and selective molecular probes to study its biological functions.

Key research directions include:

Analog Synthesis: Systematically synthesizing a library of analogs by altering the positions of the epoxy and diol groups, changing their stereochemistry, and modifying the alkyl chain.

Functional Assays: Screening these analogs in a panel of biological assays (e.g., anti-inflammatory, anticancer) to determine how each structural modification impacts activity.

Computational Modeling: Using molecular docking and simulation to predict how different analogs interact with putative protein targets. This can help rationalize experimental SAR data and guide the design of new compounds.

Development of Probes: Creating tagged versions of the molecule (e.g., with fluorescent or biotin (B1667282) labels) to facilitate pull-down assays for target identification and for use in advanced imaging techniques.

Systems Biology Approaches to Understand Network Integration

To fully comprehend the biological significance of this compound, it must be studied within the context of the entire cellular network. Systems biology, which integrates large-scale datasets from genomics, proteomics, and lipidomics, provides a framework for this holistic analysis.

Future research will employ:

Quantitative Lipidomics: Using advanced MS techniques to measure the absolute levels of this compound and related lipids across different experimental conditions or patient cohorts. nih.gov

Multi-Omics Integration: Correlating changes in the lipidome with changes in the transcriptome and proteome to identify pathways and networks that are co-regulated with this compound.

Flux Analysis: Using stable isotope tracers to follow the metabolic fate of the compound, revealing its precursor molecules and downstream metabolites, thereby placing it firmly within the broader map of cellular metabolism.

Exploration of Potential for Non-Human Biological System Manipulation (e.g., Agricultural Pest Control, Plant Growth Modulation)

While much of the focus on epoxy fatty acids is on human health, their fundamental biological activities suggest they could be harnessed for applications in other biological systems, such as agriculture. The roles of fatty acid derivatives in plants are well-established, and manipulating these pathways could offer novel solutions for crop protection and enhancement. nih.gov

Potential avenues for future exploration include:

Pest and Pathogen Control: Investigating whether this compound or its analogs can disrupt critical life processes in insect pests or fungal pathogens. Its ability to modulate cellular signaling could potentially interfere with insect development or fungal growth.

Plant Growth Regulation: Exploring the effect of exogenous application of the compound on plant growth, development, and stress responses. Bioactive lipids are known to act as signaling molecules in plant defense and development, and this compound could be a novel modulator.

Herbicide Development: Assessing whether analogs of the compound can selectively inhibit metabolic pathways unique to certain weed species, offering a potential mechanism for new herbicides.

This area of research is largely speculative at present but represents a significant opportunity to translate fundamental knowledge of lipid biology into practical agricultural technologies.

Q & A

Q. Q1. What are the recommended spectroscopic techniques for structural elucidation of 9,10-Dihydroxy-12,13-epoxyoctadecanoate, and how do they address stereochemical uncertainties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to identify hydroxyl and epoxide functional groups. Coupling constants in 1H^1H-NMR can resolve stereochemistry at the 12,13-epoxide and 9,10-dihydroxy positions .
  • Mass Spectrometry (HRMS): High-resolution MS confirms molecular formula (C18_{18}H32_{32}O4_4) and fragmentation patterns to validate epoxy and diol moieties .
  • Circular Dichroism (CD): For chiral centers, CD spectroscopy distinguishes enantiomeric configurations, particularly at the 9(S) and 12(R) positions .

Q. Q2. How can researchers ensure the stability of this compound during storage, given its functional groups?

Methodological Answer:

  • Peroxide Testing: Epoxides are prone to peroxide formation under light or oxygen exposure. Use iodometric titration or test strips to monitor peroxide levels periodically .
  • Storage Conditions: Store in amber vials under inert gas (N2_2 or Ar) at -20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation .
  • Degradation Profiling: Regular HPLC analysis tracks degradation products (e.g., diol-to-ketone conversion) to adjust storage protocols .

Advanced Research Questions

Q. Q3. How can factorial design optimize the enzymatic synthesis of this compound from linoleic acid derivatives?

Methodological Answer:

  • Variable Selection: Key factors include pH (5–8), temperature (25–40°C), enzyme concentration (1–5% w/v), and substrate molar ratio (1:1–1:3). Use a 2k^k factorial design to screen significant variables .
  • Response Surface Methodology (RSM): Apply central composite design to model interactions between variables, maximizing yield and minimizing side products (e.g., over-oxidation) .
  • Validation: Confirm optimal conditions with triplicate experiments and characterize products via GC-MS and 1H^1H-NMR to verify purity (>95%) .

Q. Q4. How do contradictions in reported bioactivity data for this compound arise, and what validation strategies are critical?

Methodological Answer:

  • Source of Contradictions: Variability in stereochemical purity, solvent effects (e.g., DMSO vs. ethanol), and cell line-specific responses (e.g., RAW264.7 vs. HEK293).
  • Validation Steps:
    • Stereochemical Confirmation: Use chiral HPLC or X-ray crystallography to ensure enantiomeric purity .
    • Dose-Response Curves: Establish IC50_{50}/EC50_{50} values across multiple assays (e.g., ELISA, qPCR) to confirm reproducibility .
    • Negative Controls: Include epoxy-free analogs (e.g., 9,10-diol derivatives) to isolate the epoxide’s role in bioactivity .

Q. Q5. What computational approaches predict the metabolic fate of this compound in mammalian systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP2J2) to predict epoxide hydrolysis or hydroxylation pathways .
  • QSAR Modeling: Use quantitative structure-activity relationship models to correlate logP values (experimental vs. predicted) with membrane permeability .
  • Docking Studies: Simulate binding affinities to prostaglandin receptors (e.g., EP3) to hypothesize anti-inflammatory mechanisms .

Q. Q6. How can isotopic labeling resolve ambiguities in the biosynthetic pathway of this compound in plant models?

Methodological Answer:

  • 13C^{13}C-Labeling: Introduce 13C^{13}C-linoleic acid into Arabidopsis thaliana cultures and track incorporation via LC-MS/MS to map hydroxylation and epoxidation steps .
  • Deuterium Tracing: Use 2H^2H-labeled intermediates to study hydrogen abstraction during enzymatic reactions (e.g., lipoxygenase activity) .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to identify rate-limiting steps .

Data Analysis and Presentation

Q. Q7. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in in vitro assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50}/IC50_{50} .
  • ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to assess significance (p < 0.05) .
  • Bootstrap Resampling: Validate confidence intervals for small-sample datasets (n < 6) .

Q. Q8. How should researchers present conflicting data on the compound’s role in oxidative stress pathways?

Methodological Answer:

  • Meta-Analysis Framework: Systematically review literature (PRISMA guidelines) to categorize studies by model system (e.g., in vitro vs. in vivo) and dose range .
  • Weight-of-Evidence Approach: Rank studies by methodological rigor (e.g., blinding, sample size) to resolve contradictions .
  • Mechanistic Overlay: Use pathway mapping tools (KEGG, Reactome) to highlight context-dependent interactions (e.g., Nrf2 activation vs. NF-κB inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.